n-Acetyl-o-allylserine
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Overview
Description
n-Acetyl-o-allylserine is a derivative of the amino acid serine, where the hydroxyl group of serine is replaced by an acetyl group and an allyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Acetyl-o-allylserine typically involves the acetylation of serine followed by the introduction of an allyl group. One common method is to start with serine, which is first acetylated using acetic anhydride in the presence of a base such as pyridine. The resulting n-acetylserine is then subjected to allylation using allyl bromide in the presence of a base like sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous-flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
n-Acetyl-o-allylserine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation of the allyl group.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the acetyl group.
Substitution: Sodium hydride (NaH) and allyl bromide are commonly used for allylation reactions
Major Products Formed
Oxidation: Epoxides or alcohols from the allyl group.
Reduction: Alcohols from the acetyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
n-Acetyl-o-allylserine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of enzyme activity.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of n-Acetyl-o-allylserine involves its interaction with various enzymes and receptors in the body. It can act as a substrate for enzymes involved in acetylation and allylation reactions, thereby influencing metabolic pathways. The molecular targets include enzymes like serine acetyltransferase and allyltransferase, which play a role in the synthesis and modification of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
n-Acetylserine: Lacks the allyl group, making it less reactive in certain chemical reactions.
o-Allylserine: Lacks the acetyl group, affecting its solubility and reactivity.
n-Acetylcysteine: Contains a thiol group instead of a hydroxyl group, giving it different chemical properties
Uniqueness
n-Acetyl-o-allylserine is unique due to the presence of both the acetyl and allyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H13NO4 |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-acetamido-3-prop-2-enoxypropanoic acid |
InChI |
InChI=1S/C8H13NO4/c1-3-4-13-5-7(8(11)12)9-6(2)10/h3,7H,1,4-5H2,2H3,(H,9,10)(H,11,12) |
InChI Key |
FTZQBQWCTGHDNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(COCC=C)C(=O)O |
Origin of Product |
United States |
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